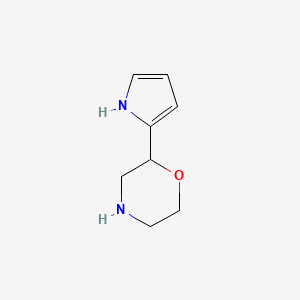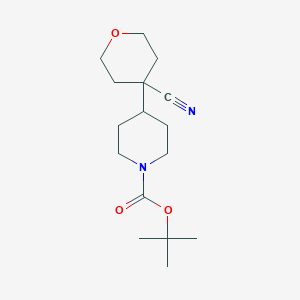
Tert-butyl4-(4-cyanooxan-4-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate, also known by its CAS number 91419-52-2, is a chemical compound with the molecular formula C₁₁H₁₈N₂O₂. It features a piperidine ring substituted with a tert-butyl ester group and a cyanooxan-4-yl moiety . This compound has applications in both research and industry.
Méthodes De Préparation
Synthetic Routes: The synthesis of tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate involves several steps. One common synthetic route includes the following:
- Lithium hexamethyldisilazide (LiHMDS) is added dropwise to tert-butyl 4-cyanopiperidine-1-carboxylate in anhydrous tetrahydrofuran (THF) at -78°C .
- The reaction proceeds to yield the desired product.
Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
Analyse Des Réactions Chimiques
Reactivity: Tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate can undergo various chemical reactions:
Substitution Reactions: It may participate in nucleophilic substitution reactions due to the presence of the cyanooxan-4-yl group.
Reduction Reactions: Reduction of the cyano group can yield the corresponding amine.
Other Transformations: Further functionalization can occur, depending on reaction conditions and reagents.
LiHMDS: Used as a strong base in the initial step.
Hydrogenation Catalysts: Employed for reduction reactions.
Nucleophiles: Used for substitution reactions.
Major Products: The major products depend on the specific reaction conditions. Reduction of the cyano group typically yields the corresponding piperidine amine.
Applications De Recherche Scientifique
Tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a building block for drug development.
Organic Synthesis: It serves as a versatile intermediate for creating more complex molecules.
Materials Science: Its unique structure may contribute to novel materials.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparaison Avec Des Composés Similaires
While tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate is relatively unique, it shares similarities with other piperidine derivatives, such as 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate), which is an intermediate in fentanyl synthesis . the specific cyanooxan-4-yl substitution sets it apart.
Propriétés
Formule moléculaire |
C16H26N2O3 |
|---|---|
Poids moléculaire |
294.39 g/mol |
Nom IUPAC |
tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H26N2O3/c1-15(2,3)21-14(19)18-8-4-13(5-9-18)16(12-17)6-10-20-11-7-16/h13H,4-11H2,1-3H3 |
Clé InChI |
JITFUYRFGBSJKY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C2(CCOCC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile](/img/structure/B13522655.png)
![Tert-butyl7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13522659.png)
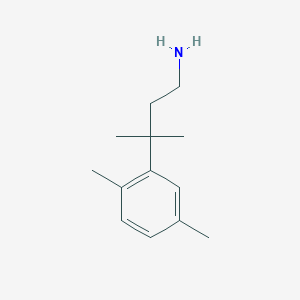
![4-[(3H-diazirin-3-yl)methyl]phenol](/img/structure/B13522675.png)
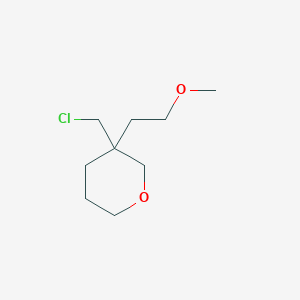

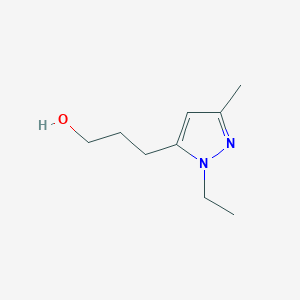
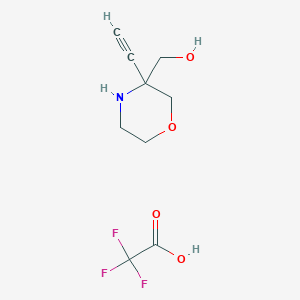
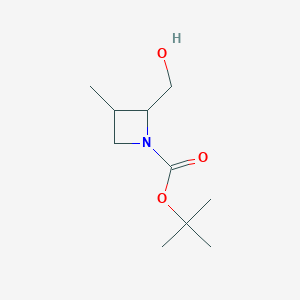
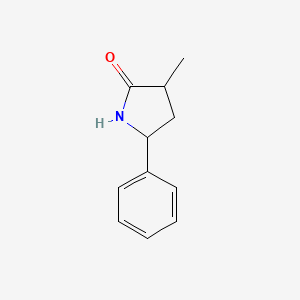
![6-Aminobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13522735.png)
![(1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13522738.png)
